molecular formula C8H9F3IN3O2 B15090113 Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

Cat. No.: B15090113
M. Wt: 363.08 g/mol
InChI Key: WFZUAVVPBVQESK-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is of interest due to its unique structural features, which include an iodine atom and a trifluoroethyl group, making it a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction is often catalyzed by iodine, which facilitates the formation of the pyrazole ring . The process can be carried out under mild conditions, such as room temperature, and in solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like Grignard reagents or organolithium compounds.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Deiodinated pyrazole derivatives.

    Substitution: Alkylated or arylated pyrazole derivatives.

Scientific Research Applications

Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9F3IN3O2

Molecular Weight

363.08 g/mol

IUPAC Name

ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C8H9F3IN3O2/c1-2-17-7(16)5-4(12)6(13)15(14-5)3-8(9,10)11/h2-3,13H2,1H3

InChI Key

WFZUAVVPBVQESK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1I)N)CC(F)(F)F

Origin of Product

United States

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